

# 3-(2,6-Difluorophenyl)propanoic acid IUPAC name and structure

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## Compound of Interest

Compound Name: 3-(2,6-Difluorophenyl)propanoic acid

Cat. No.: B181725

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## An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)propanoic Acid

This guide provides a comprehensive overview of **3-(2,6-Difluorophenyl)propanoic acid**, a fluorinated aromatic carboxylic acid. Given its structural motifs, this compound is of significant interest to researchers and professionals in drug development and medicinal chemistry. Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, and the inclusion of fluorine atoms can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity.

## IUPAC Name and Chemical Structure

- IUPAC Name: **3-(2,6-Difluorophenyl)propanoic acid**
- Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule is 3-dimensional.)

## Physicochemical and Identification Data

Quantitative data for **3-(2,6-Difluorophenyl)propanoic acid** is not readily available in public databases. However, data for its structural isomers is provided below for reference and comparison. The molecular formula and weight are consistent across these isomers.

Property	Value	Reference Isomer(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	3-(2,4-Difluorophenyl)propanoic acid[1]
Molecular Weight	186.16 g/mol	3-(2,4-Difluorophenyl)propanoic acid[1]
CAS Number	Not available	134672-70-1 (for 2,4-isomer) [1], 84315-24-2 (for 3,5-isomer)[2]
Physical Form	Solid (Expected)	Solid[1][2]
Melting Point	Not available	104-108 °C (for 2,4-isomer)[1], 59-61 °C (for 3,5-isomer)[2]
InChI Key	Not available	XAPRKUUFZCSOTE-UHFFFAOYSA-N (for 2,4-isomer)[1]

## Synthesis and Experimental Protocols

While a specific protocol for the 2,6-difluoro isomer is not detailed in the reviewed literature, a common and effective method for synthesizing 3-arylpropanoic acids is through the catalytic hydrogenation of the corresponding  $\alpha,\beta$ -unsaturated carboxylic acid precursor. The following protocol for a closely related isomer, 3-(3,5-Difluorophenyl)propanoic acid, serves as a representative experimental methodology.[3]

### Representative Experimental Protocol: Catalytic Hydrogenation

This procedure details the reduction of a carbon-carbon double bond in the propenoic acid side chain to yield the desired propanoic acid.

Materials and Reagents:

- 3-(3,5-Difluorophenyl)propenoic acid (starting material)
- 10% Palladium on carbon (Pd/C) catalyst
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate, anhydrous
- Hydrogen gas (H<sub>2</sub>)
- Pressurized hydrogenation apparatus (e.g., Parr shaker)
- Filtration apparatus
- Rotary evaporator

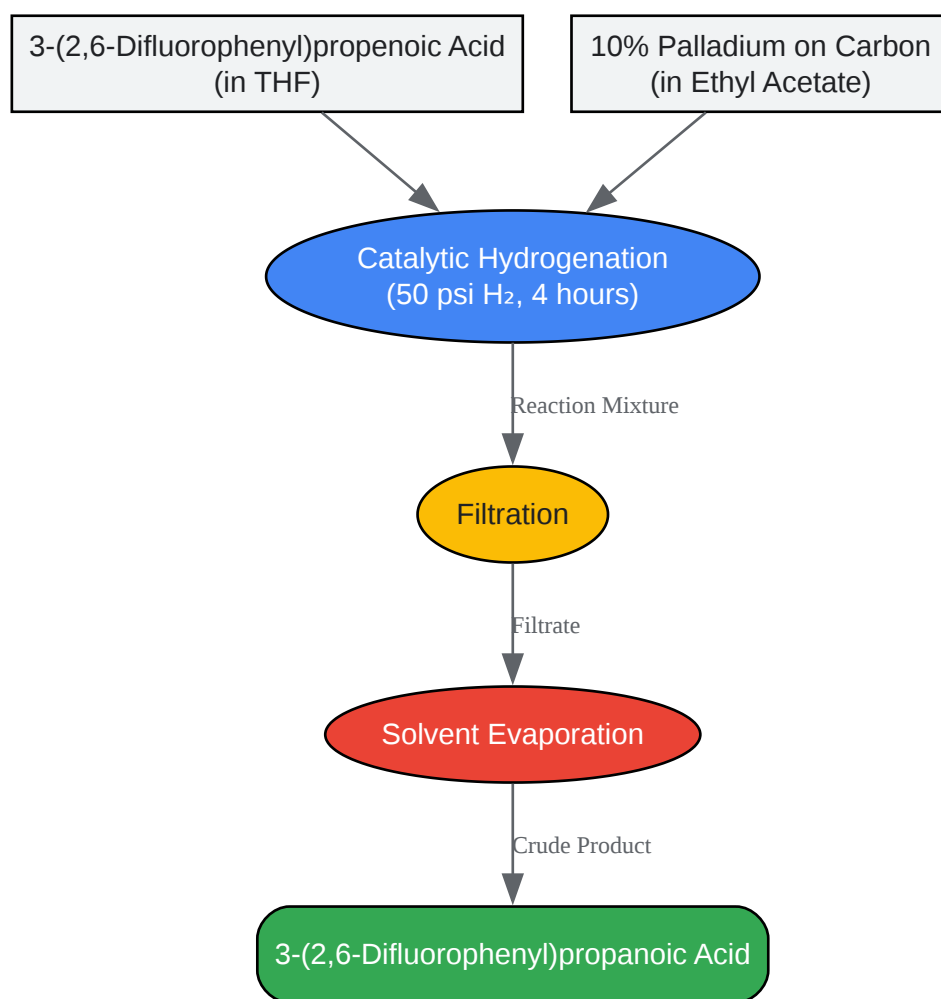
Procedure:

- A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in anhydrous tetrahydrofuran (100 ml).[\[3\]](#)
- A slurry of 10% palladium on carbon (1.5 g) in anhydrous ethyl acetate is prepared separately.[\[3\]](#)
- The solution and the catalyst slurry are combined in a suitable pressure-resistant reaction vessel.
- The vessel is placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 4 hours.[\[3\]](#)
- Upon completion, the reaction mixture is carefully filtered to remove the palladium on carbon catalyst.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents (THF and ethyl acetate).
- The resulting crude product, 3-(3,5-difluorophenyl)propanoic acid, is obtained as a yellow oil (Yield: 99%).[\[3\]](#)

This method is highly efficient and can be adapted for the synthesis of **3-(2,6-Difluorophenyl)propanoic acid** from its corresponding propenoic acid precursor.

## Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of a 3-(Difluorophenyl)propanoic acid via catalytic hydrogenation.



Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

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Caption: A workflow diagram for the synthesis of **3-(2,6-Difluorophenyl)propanoic acid**.

## Relevance in Research and Drug Development

Arylpropionic acid derivatives are a cornerstone of medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5] The core scaffold is recognized for a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[4][5][6]

The incorporation of a difluorophenyl group, as seen in **3-(2,6-Difluorophenyl)propanoic acid**, is a strategic choice in modern drug design. Fluorine atoms can modulate several key molecular properties:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
- **Lipophilicity:** Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
- **Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a compound.

Therefore, **3-(2,6-Difluorophenyl)propanoic acid** serves as a valuable building block for the synthesis of more complex pharmaceutical agents, where the difluorophenyl moiety is introduced to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

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## References

- 1. 3-(2,4-二氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(3,5-Difluorophenyl)propionic acid 97 84315-24-2 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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